REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[C:14]([F:16])[CH:13]=[C:12]([F:17])[C:3]=1[C:4]([NH:6][C:7]([CH3:11])([CH3:10])[CH2:8][OH:9])=O.S(Cl)(Cl)=O>ClCCl>[CH3:10][C:7]1([CH3:11])[CH2:8][O:9][C:4]([C:3]2[C:2]([F:1])=[CH:15][C:14]([F:16])=[CH:13][C:12]=2[F:17])=[N:6]1
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Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)NC(CO)(C)C)C(=CC(=C1)F)F
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Name
|
|
Quantity
|
58.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
solid
|
Quantity
|
33.98 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at ambient temperature over night
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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via slow drop-wise addition over 25 minutes (
|
Duration
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25 min
|
Type
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CUSTOM
|
Details
|
reaction flask
|
Type
|
CUSTOM
|
Details
|
was immersed in an ice bath
|
Type
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ADDITION
|
Details
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part way through the addition
|
Type
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ADDITION
|
Details
|
After complete addition the material
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Type
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CONCENTRATION
|
Details
|
The volume was reduced to 30% by concentration under vacuum
|
Type
|
ADDITION
|
Details
|
To that was added ether (200 ml)
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Type
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FILTRATION
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Details
|
a solid precipitate (39.94 g off-white solid) was collected by filtration
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Type
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ADDITION
|
Details
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treated with an aqueous solution of sodium hydroxide (2N, 55 ml)
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Type
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ADDITION
|
Details
|
Ethyl acetate (120 ml) was added
|
Type
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CUSTOM
|
Details
|
the mixture was transferred to a separatory funnel
|
Type
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STIRRING
|
Details
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shaken
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
WASH
|
Details
|
washed with an equal volume of water
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate phase was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phases were back extracted with ethyl acetate (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide the
|
Name
|
|
Type
|
|
Smiles
|
CC1(N=C(OC1)C1=C(C=C(C=C1F)F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |